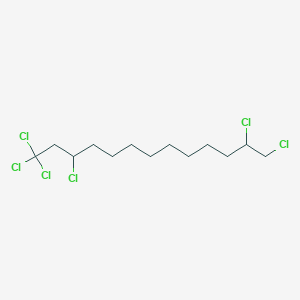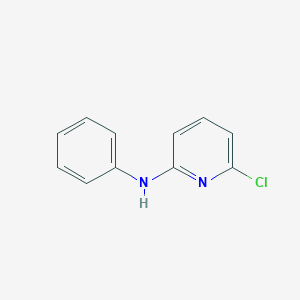![molecular formula C8H7BrN2O B1442054 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-33-5](/img/structure/B1442054.png)
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine (3-BMP) is a complex heterocyclic compound that has recently been studied for its potential applications in the field of scientific research. It is a building block of a wide range of heterocyclic compounds, and its structure is similar to that of several other pyridine derivatives. Its unique chemical structure and properties make it an attractive target for research in many areas, including medicinal chemistry, organic synthesis, and nanotechnology.
Aplicaciones Científicas De Investigación
Synthesis of Marine Alkaloids and Related Compounds
Research has demonstrated the utility of derivatives of "3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" in the synthesis of complex marine alkaloids, such as variolin B and deoxyvariolin B. The selective and sequential palladium-mediated functionalization of this compound facilitates the construction of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, a core structure in these natural products. This approach highlights the versatility of "3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" in synthetic organic chemistry, enabling the creation of biologically significant molecules with potential anticancer properties (Baeza et al., 2010).
Antibacterial Activity
A study on the synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives, starting from a related bromo-pyrrolopyridine compound, revealed significant antimicrobial activity against a range of aerobic and anaerobic bacteria. This research underscores the potential of "3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" derivatives in developing new antimicrobial agents, with minimal inhibitory concentrations suggesting their efficacy in combating bacterial infections (Bogdanowicz et al., 2013).
Cancer Research
Derivatives of "3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" have been synthesized and tested for their inhibitory activity against various cancer cell lines. These studies provide insights into the compound's potential as a scaffold for developing new anticancer agents. The focus on creating molecules that exhibit selective toxicity towards cancer cells while sparing normal cells is a crucial aspect of this research, offering hope for more targeted and effective cancer therapies (孙广龙 et al., 2014).
Novel Heterocyclic Syntheses
The compound has also been pivotal in developing new methods for synthesizing heterocyclic compounds. Such research contributes to the broader field of medicinal chemistry by providing new routes to molecules with potential therapeutic applications. The ability to construct complex heterocycles from "3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine" underscores its value as a building block in organic synthesis, enabling the discovery of new drugs and materials (Alekseyev et al., 2015).
Propiedades
IUPAC Name |
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGJKQZCIJWLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



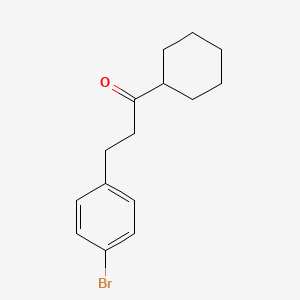
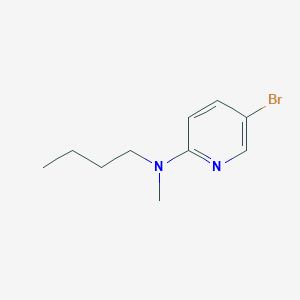
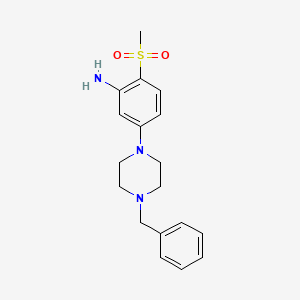
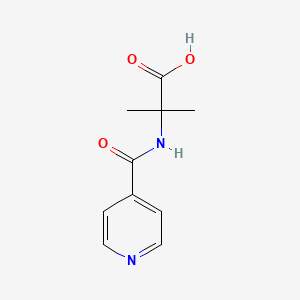
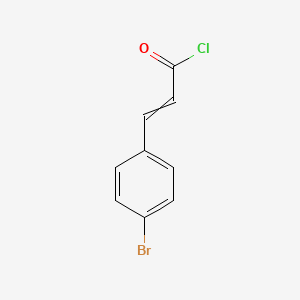
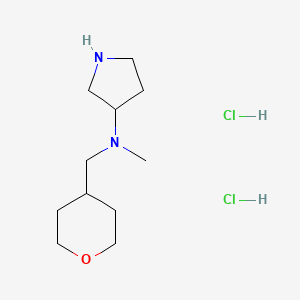
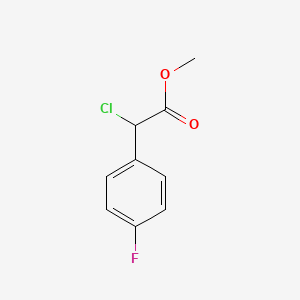
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)
![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)

